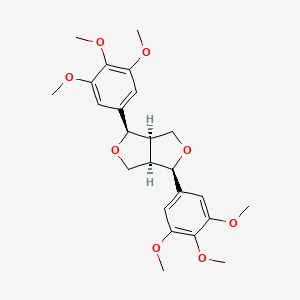
Diayangambin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diayangambin is a natural product found in Piper bantamense, Aiouea montana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Effects
Diayangambin has been identified as an effective immunosuppressant, making it valuable for treating autoimmune disorders. Research indicates that it inhibits the proliferation of human mononuclear cells with an IC50 value of 1.5 µM .
Case Study: Autoimmune Disorders
A study demonstrated that this compound significantly reduces symptoms associated with autoimmune conditions such as psoriasis and rheumatism. The compound dampens the immune response that leads to tissue damage in these disorders .
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, which have been validated through various in vitro and in vivo studies. It reduces the production of pro-inflammatory mediators, such as prostaglandin E2, in stimulated macrophage cell lines by approximately 40.8% at a concentration of 10 µM .
Case Study: In Vivo Inflammation Model
In a carrageenan-induced paw edema model, administration of this compound (40 mg/kg) resulted in significant suppression of paw swelling and decreased leukocyte infiltration, indicating its potential utility in managing inflammatory responses .
Applications in Traditional Medicine
The traditional use of Kawakawa in Māori medicine highlights this compound's role in holistic health practices. It is employed for its analgesic and anti-inflammatory properties, particularly for treating skin conditions and inflammatory diseases .
Data Summary Table
Eigenschaften
CAS-Nummer |
21453-68-9 |
|---|---|
Molekularformel |
C24H30O8 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1 |
InChI-Schlüssel |
HRLFUIXSXUASEX-QDGJQWLKSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Key on ui other cas no. |
21453-68-9 |
Synonyme |
diayangambin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















